molecular formula C7H13NO2 B105179 3-Aminocyclohexanecarboxylic acid CAS No. 25912-50-9

3-Aminocyclohexanecarboxylic acid

Cat. No. B105179
CAS RN: 25912-50-9
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-UHFFFAOYSA-N
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Description

3-Aminocyclohexanecarboxylic acid is a cyclohexane derivative with an amino group and a carboxylic acid functionality. It is a structural analogue of natural amino acids and has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves the use of readily available starting materials such as L-serine, which is preferred over (-)-shikimic acid or (-)-quinic acid due to its availability and cost-effectiveness. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using ring-closing metathesis and diastereoselective Grignard reactions, with L-serine as the starting material . Additionally, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are related to 3-aminocyclohexanecarboxylic acid, demonstrated the importance of securing homogeneous test substrates for amino acid transport system discrimination . The synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid also highlights the versatility of cyclohexane derivatives in generating unnatural amino acids .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is often confirmed using two-dimensional NMR studies, which help determine the absolute configurations of key intermediates . The presence of substituents such as fluorine atoms can significantly impact the conformation, lipophilicity, acidity, and fluorescent properties of the amino acid, as seen in the case of 1-amino-4,4-difluorocyclohexanecarboxylic acid .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including the formation of diastereomeric salts for optical resolution and the Bucherer-Bergs reaction for the synthesis of aminotetrahydrothiophene-3-carboxylic acids . The reactivity of these compounds with amino acid transport systems has been studied, with some derivatives showing inhibitory action on cellular uptake of system-specific amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as solubility, conformation in aqueous solution, and antiplasmin activity, are influenced by their stereochemistry and substituents. For example, the antiplasmin activity of certain isomers was determined and related to their preferred conformations in aqueous solution . The synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid also provided insights into the potential applications of fluorinated analogues of pharmacologically relevant amino acids .

Scientific Research Applications

Optically Active Derivatives and Molecular Rotations

3-Aminocyclohexanecarboxylic acid derivatives have been studied for their optical activity. For instance, trans-2-aminocyclohexanecarboxylic acids have been synthesized with preferential crystallization methods to produce optically active compounds. These have been used to prepare various active trans-1,2-disubstituted cyclohexanes, demonstrating the compound's utility in creating optically active derivatives (Nohira, Ehara, & Miyashita, 1970).

Synthesis and Transport Applications

The synthesis and transport applications of 3-aminocyclohexanecarboxylic acid and its isomers have been explored, particularly in relation to membrane transport systems in cells. These studies contribute to a better understanding of amino acid transport mechanisms and may have implications in medical research (Christensen et al., 1983).

Drug Discovery and Conformational Studies

1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of 3-aminocyclohexanecarboxylic acid, has been designed for drug discovery applications. Its synthesis, conformational properties, and potential practical applications have been studied, highlighting its relevance in pharmaceutical research (Mykhailiuk et al., 2013).

Asymmetric Synthesis and Helix-Forming Applications

Research on asymmetric synthesis of new helix-forming β-amino acids, such as trans-4-aminopiperidine-3-carboxylic acid and trans-2-aminocyclohexanecarboxylic acid, demonstrates the compound's application in creating helical structures in peptides. This can have significant implications in the development of new biomolecules (Schinnerl et al., 2003).

Enantioselective Synthesis and Chemical Transformations

The development of enantioselective synthesis methods for derivatives of 3-aminocyclohexanecarboxylic acid, as seen in the preparation of various enantiomers, has been a significant area of research. These methods are crucial for producing specific enantiomers for scientific and pharmaceutical purposes (Karlsson, 2016).

Safety And Hazards

3-Aminocyclohexanecarboxylic acid is classified under GHS05 and GHS07 hazard statements, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337826, DTXSID50901270
Record name 3-Aminocyclohexanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_362
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclohexanecarboxylic acid

CAS RN

25912-50-9, 34583-99-8
Record name 3-Aminocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminocyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-aminobenzoic acid (66.12 g, 0.48 mol) and 10% palladiumon-carbon (13.2 g) in 30% aqueous ethanol (1200 mL) was placed in a 4 L stainless steel high-pressure reactor and reduced at 50° C. and 500 psi of hydrogen for 30 h. The mixture was filtered through Celite and the filter cake was washed with ethanol. The solvent was evaporated, boiling ethanol (1 L) was added and the mixture was allowed to stand for 8 days at room temperature. The mixture was filtered and the product was washed with ethanol and then dried in a vacuum oven at 50° C., to give 3-aminocyclohexanecarboxylic acid (39.30 g, 57%) as a white solid.
Quantity
66.12 g
Type
reactant
Reaction Step One
[Compound]
Name
palladiumon-carbon
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-aminobenzoic acid (66.12 g, 0.48 mol) and 10% palladium-on-carbon (13.2 g) in 30% aqueous ethanol (1200 mL) was placed in a 4 L stainless steel high-pressure reactor and reduced at 50° C. and 500 psi of hydrogen for 30 h. The mixture was filtered through Celite and the filter cake was washed with ethanol. The solvent was evaporated, boiling ethanol (1 L) was added and the mixture was allowed to stand for 8 days at room temperature. The mixture was filtered and the product was washed with ethanol and then dried in a vacuum oven at 50° C., to give 3-aminocyclohexanecarboxylic acid (39.30 g, 57%) as a white solid.
Quantity
66.12 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
RD Allan, GAR Johnston… - Australian Journal of …, 1981 - CSIRO Publishing
… cis-3-aminocyclohexanecarboxylic acid (… -3-aminocyclohexanecarboxylic acid and reports their activity on the uptake of GABA by rat brain slices. cis-3-Aminocyclohexanecarboxylic acid …
Number of citations: 36 www.publish.csiro.au
FR Hewgill, PR Jefferies - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… From the foregoing Table it can be seen that for 3-aminocyclohexanecarboxylic acid and its derivatives this condition is fulfilled in only one instance. A similar situation exists for …
Number of citations: 22 pubs.rsc.org
Y Hu, SL Yu, YJ Yang, J Zhu… - Chinese Journal of …, 2006 - Wiley Online Library
… Keywords resolution, enantiopure γ-aminobutyric acid, 3-aminocyclohexanecarboxylic acid, 3-aminocyclohexene-5-carboxylic acid … As the analogues of GABA, 3-aminocyclohexanecarboxylic …
Number of citations: 12 onlinelibrary.wiley.com
MJ Neal, NG Bowery - Brain research, 1977 - Elsevier
… nm selectively inhibit the neuronal transport of GABA 12, and we have recently shown that the conformationally-restricted analogue of GABA, cis-3-aminocyclohexanecarboxylic acid (…
Number of citations: 84 www.sciencedirect.com
NG Bowery, MJ Neal - British Journal of Pharmacology, 1978 - ncbi.nlm.nih.gov
The conformationally-restrictedy-aminobutyric acid (GABA) analogue, cis-3-aminocyclohexanecarboxylic acid (ACHC) is a relatively selective inhibitor of neuronal GABA transport …
Number of citations: 4 www.ncbi.nlm.nih.gov
M Winkler, AC Knall, MR Kulterer… - The Journal of organic …, 2007 - ACS Publications
… ,3S)-cis-3-aminocyclohexanecarboxylic acid in high optical purity. In contrast, the best optical yield for the trans-isomer of 3-aminocyclohexanecarboxylic acid was achieved by NIT-107. …
Number of citations: 51 pubs.acs.org
M Amorín, L Castedo, JR Granja - Journal of the American …, 2003 - ACS Publications
… A new class of self-assembling peptides based on cyclic peptides made of alternating 3-aminocyclohexanecarboxylic acid (γ-Acc) and α-amino acids is described. The studied …
Number of citations: 241 pubs.acs.org
A Krantis, DIB Kerr, BJ Dennis - Neuroscience, 1986 - Elsevier
… their respective uptake sites, where the uptake of GABA, or [3H]GABA, into neurons can be prevented by L-2,Cdiaminobutyric acid (L-DABA),~O cis-3-aminocyclohexanecarboxylic acid (…
Number of citations: 25 www.sciencedirect.com
M Amorín, V Villaverde, L Castedo, JR Granja - Journal of Drug Delivery …, 2005 - Elsevier
… Here we describe a new class of self-assembling nanostructures based on cyclic peptides made of alternating 3-aminocyclohexanecarboxylic acid (γ-Ach) and α-amino acids. The …
Number of citations: 23 www.sciencedirect.com
NG Bowery, A Doble, DR Hill, AL Hudson… - European journal of …, 1981 - Elsevier
… Pretreatment of the vas deferens with the neuronal GABA uptake inhibitors 2,4-diaminobutyric acid or cis-3-aminocyclohexanecarboxylic acid potentiated the action of GABA. These …
Number of citations: 463 www.sciencedirect.com

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